molecular formula C11H15NO3 B062288 methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 175276-48-9

methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B062288
CAS No.: 175276-48-9
M. Wt: 209.24 g/mol
InChI Key: DRCKQOUJJDVCGR-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a versatile and highly functionalized pyrrole derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a critical synthetic intermediate, or "building block," for the construction of more complex heterocyclic systems and pharmacologically active molecules. Its structure features multiple reactive sites: the ester group allows for hydrolysis or transesterification, the acetyl ketone is amenable to nucleophilic addition or condensation reactions (e.g., forming enamines or oximes), and the pyrrole core itself is a privileged scaffold found in numerous natural products and drugs. Researchers value this chemical for developing novel compounds with potential applications in areas such as kinase inhibition, antimicrobial agents, and materials science, particularly in the synthesis of porphyrin analogs and other functional organic materials. The specific substitution pattern on the pyrrole ring enhances its stability and influences its electronic properties, making it a valuable probe for structure-activity relationship (SAR) studies. This product is provided with comprehensive analytical data (including NMR and LC/MS) to ensure batch-to-batch consistency and support high-impact research. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKQOUJJDVCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372445
Record name methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175276-48-9
Record name methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-ACETYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of Propionaldehyde

Propionaldehyde undergoes bromination in non-protonic solvents (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal. Optimal conditions include:

ParameterValue
SolventDichloromethane
Temperature15°C
Bromine Equivalents2.76 mol/mol
Yield100% (crude)

This step avoids traditional tert-butyl acetoacetate routes, reducing costs and environmental impact from sodium nitrite byproducts.

Cyclization with Methyl Acetoacetate

2-Bromopropanal reacts with methyl acetoacetate in the presence of ammonia at 0–50°C. Key observations include:

  • Reagent Ratios : A 1:1 molar ratio of 2-bromopropanal to methyl acetoacetate ensures minimal side products.

  • Temperature Control : Maintaining 0–10°C during ammonia addition prevents exothermic side reactions.

  • Workup : Dichloromethane extraction followed by crystallization yields the pyrrole core with >90% purity.

Table 1: Cyclization Reaction Conditions and Outcomes

ParameterConditionOutcome
SolventDichloromethaneHigh solubility
Reaction Time12 hours85% conversion
Crystallization0°C for 48 hours92% isolated yield

This method’s scalability is highlighted in patent CN103265468A, which reports successful pilot-scale production.

Alternative Pathways for Functionalization

Acetylation of Preformed Pyrroles

Post-cyclization acetylation introduces the 4-acetyl group. A typical protocol uses acetic anhydride and catalytic sulfuric acid:

Pyrrole intermediate+(CH3CO)2OH2SO4Methyl 4-acetyl derivative\text{Pyrrole intermediate} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-acetyl derivative}

Key considerations:

  • Reaction Time : 6–8 hours at reflux (80–100°C).

  • Yield : 75–80% after column chromatography.

Esterification of Carboxylic Acid Precursors

Direct esterification of 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) provides an alternative route:

C10H13NO3+CH3OHH+Methyl ester+H2O\text{C}_{10}\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Table 2: Esterification Optimization

CatalystTemperatureTimeYield
H₂SO₄65°C4h78%
HCl (gas)RT24h62%

Industrial-Scale Considerations

Cost-Effectiveness of Raw Materials

Methyl acetoacetate (≈$50/kg) is preferred over tert-butyl analogs (≈$150/kg), reducing production costs by 60%.

Mechanistic Insights

The cyclization step proceeds via:

  • Enamine Formation : Ammonia reacts with methyl acetoacetate to form an enamine.

  • Nucleophilic Attack : The enamine attacks 2-bromopropanal, facilitating ring closure.

  • Aromatization : Loss of HBr yields the pyrrole core .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrrole derivatives exhibit promising anticancer properties. Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has been studied as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. A study demonstrated that derivatives of this compound could inhibit tumor growth effectively, suggesting its utility in developing new anticancer therapies .

2. Multi-target Agents
Pyrrole derivatives have been recognized as multi-target agents in the treatment of various diseases, including cancer and neurodegenerative disorders. The structural features of this compound allow it to interact with multiple biological targets, enhancing its therapeutic efficacy .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its reactivity can be harnessed in various reactions, including decarboxylative arylation processes. For instance, studies have shown that when reacted under palladium-catalyzed conditions, it can yield substituted pyrroles with enhanced functionalities .

2. Functionalization of Pyrroles
this compound can be utilized in the functionalization of pyrroles to create diverse derivatives with specific properties suitable for pharmaceutical applications. The ability to modify the pyrrole ring opens avenues for creating compounds with tailored biological activities .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated inhibition of tumor growth through Bcl-2/Bcl-xL inhibition.
Multi-target AgentsEffective against multiple biological targets; potential for treating various diseases.
Organic SynthesisSuccessful use in palladium-catalyzed decarboxylative arylation leading to new pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate with two closely related pyrrole derivatives:

Compound Name Molecular Formula Key Substituents Functional Groups Collision Cross-Section (Ų) Synthetic Method
This compound (Target) C₁₁H₁₅NO₃ 1,2,5-trimethyl, 4-acetyl, 3-methyl ester Acetyl, ester 146.8 ([M+H]⁺) Condensation (e.g., KHSO₄)
Ethyl (5E)-5-[[2,5-dimethyl-1-(substituted phenyl)pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate C₂₀H₂₁NO₃R¹ Substituted phenyl, methylene bridge, 4-oxo Ester, oxo, aryl N/A Reflux with triethyl orthoformate
Methyl 4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl}methylene)-1-(2-furylmethyl)-...-3-carboxylate² C₂₆H₂₄F₃N₂O₄ Trifluoromethylphenyl, furylmethyl, methylene bridge Ester, oxo, trifluoromethyl, heterocycle N/A Multi-step (e.g., hydrazine coupling)
Key Observations:

Substituent Effects: The acetyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and directing electrophilic substitution. In contrast, the trifluoromethyl group in the third compound offers stronger electron withdrawal and metabolic resistance, commonly exploited in agrochemicals .

Functional Group Impact :

  • Ester Groups : The methyl ester in the target compound vs. ethyl esters in others affects solubility (methyl esters are generally less polar) and hydrolysis rates.
  • Heterocycles : The furylmethyl substituent in compound 3 introduces a heteroaromatic ring, enabling π-π stacking in biological targets, unlike the acetyl group in the target compound .

Physicochemical and Analytical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 146.8 Ų for [M+H]⁺) provide benchmarks for mass spectrometry-based identification. Analogs lacking CCS data would require empirical measurement for comparative analytical workflows .
  • Thermal Stability : The 1,2,5-trimethyl substitution pattern in the target compound likely enhances thermal stability compared to compounds with labile groups like oxo or trifluoromethyl.

Biological Activity

Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole class, known for its diverse biological activities. This article delves into its biological activity, highlighting its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • Chemical Formula : C11H15NO3
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 175276-48-9

The compound is synthesized through various methods, commonly involving the reaction of 1,2,5-trimethylpyrrole with acetic anhydride under acidic conditions. This results in the formation of this compound, which can then undergo further chemical transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism likely involves the inhibition of key enzymes necessary for microbial growth. In studies conducted on various bacterial strains, the compound demonstrated effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50 to 100 µg/mL, suggesting a promising potential for development into an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines including:

Cell LineIC50 (µM)
MCF7 (Breast)12.50
NCI-H460 (Lung)42.30
SF-268 (Brain)3.79

These results indicate that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound appears to activate apoptotic pathways leading to programmed cell death in malignant cells.

Study on Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of pathogenic bacteria. The results confirmed its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains.

Study on Anticancer Activity

A recent investigation published in Cancer Letters evaluated the anticancer efficacy of this compound on MCF7 and NCI-H460 cell lines. The study reported significant reductions in cell viability and highlighted the compound's ability to induce apoptosis via caspase activation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound compared to similar pyrrole derivatives:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole15.0075
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole20.00100
Methyl 5-[(dimethylamino)carbonyl]-2,4-dimethyl-pyrrole18.0080

This table illustrates that while other compounds exhibit some biological activities, this compound demonstrates superior efficacy in both antimicrobial and anticancer activities.

Q & A

Q. What are the optimal synthetic routes for methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, and how can reaction yields be improved?

Answer: The synthesis of substituted pyrrole carboxylates typically involves cyclocondensation or nucleophilic substitution reactions. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate () were synthesized via Friedel-Crafts acylation using acyl chlorides. Key optimization steps include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in pyrrole rings.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating pure products, as seen in similar syntheses ().
    Yield improvements (~21–95% in ) require stoichiometric adjustments, such as excess acyl chloride (1.2–1.5 equivalents) and inert atmosphere conditions .

Q. How can the structural and electronic properties of this compound be characterized?

Answer: Combined spectroscopic and crystallographic methods are essential:

  • NMR analysis : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve substituent positions, with acetyl groups typically appearing at δ 2.1–2.3 ppm ().
  • X-ray crystallography : Analogous compounds (e.g., methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate in ) reveal dihedral angles (e.g., 76.82° between aromatic systems) and intermolecular interactions (C–H⋯O).
  • Hirshfeld analysis : Quantifies intermolecular contacts (e.g., O⋯H, C⋯H) for crystal packing insights ().
  • DFT calculations : Used to correlate experimental data with electronic structure (e.g., HOMO-LUMO gaps in ) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrrole derivatives?

Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:

  • Prodrug design : Ester-to-acid hydrolysis (e.g., ethyl to carboxylic acid conversion in ) improves solubility.
  • Metabolic profiling : LC-MS/MS identifies degradation products (e.g., demethylation or acetyl group cleavage).
  • Pharmacokinetic studies : Microsomal stability assays (e.g., liver microsomes) predict in vivo behavior ().
    For example, ethyl 4-hydroxy-pyrrole derivatives () showed enhanced stability via steric shielding of labile groups .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in drug discovery?

Answer: Substituent effects are analyzed via:

  • Steric maps : X-ray data () quantify torsional angles (e.g., 111.53° β-angle in crystal lattices) affecting binding pocket accessibility.
  • Electron-withdrawing groups (EWGs) : Acetyl and carboxylate groups () deactivate the pyrrole ring, reducing electrophilic substitution but enhancing hydrogen bonding (e.g., C=O⋯H interactions in ).
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity, as seen in antitumor pyrroles () .

Q. What computational methods predict the compound’s intermolecular interactions in solid-state or biological systems?

Answer:

  • DFT and Hirshfeld surface analysis : Calculate electrostatic potential maps to identify H-bond donors/acceptors (). For example, Hirshfeld surfaces in (4-nitrophenyl)methyl pyrrole carboxylates () show 12.9% O⋯H contacts.
  • Molecular docking : Simulate binding to target proteins (e.g., kinases or cytochrome P450) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (methods in ) .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Answer:

  • HPLC-MS purity checks : Detect impurities at <0.1% levels ().
  • Byproduct profiling : Common issues include over-acylation (resolved via controlled acyl chloride addition) or ester hydrolysis (avoided by anhydrous conditions).
  • Process optimization : Flow chemistry reduces side reactions (e.g., 94% yield in via continuous reaction monitoring) .

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